N-(Trichloroacetyl)-L-valine
Description
N-(Trichloroacetyl)-L-valine is a covalent derivative of L-valine where the amino group is substituted with a trichloroacetyl (TCA) group. This compound is synthesized by reacting trichloroacetic acid with L-valine under controlled conditions, forming a stable amide bond . Its molecular structure has been extensively characterized via X-ray crystallography and nuclear quadrupole resonance (NQR) spectroscopy, revealing key structural and electronic properties.
Properties
CAS No. |
165058-55-9 |
|---|---|
Molecular Formula |
C7H10Cl3NO3 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[(2,2,2-trichloroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C7H10Cl3NO3/c1-3(2)4(5(12)13)11-6(14)7(8,9)10/h3-4H,1-2H3,(H,11,14)(H,12,13)/t4-/m0/s1 |
InChI Key |
WPBVPJGATFRKDV-BYPYZUCNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trichloroacetyl)-L-valine can be synthesized through the reaction of L-valine with trichloroacetyl chloride. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Trichloroacetyl)-L-valine undergoes various chemical reactions, including:
Substitution Reactions: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield L-valine and trichloroacetic acid.
Photocyclization: Under UV light, this compound can undergo photocyclization to form cyclic compounds.
Common Reagents and Conditions
Bases: Triethylamine is commonly used to neutralize acids formed during reactions.
Solvents: Anhydrous solvents, such as dichloromethane, are used to prevent hydrolysis.
UV Light: Used in photocyclization reactions to induce the formation of cyclic compounds.
Major Products Formed
L-Valine: Formed through hydrolysis.
Cyclic Compounds: Formed through photocyclization reactions.
Scientific Research Applications
N-(Trichloroacetyl)-L-valine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used in studies involving amino acid derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of N-(Trichloroacetyl)-L-valine involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Crystallographic Properties
The compound crystallizes in an orthorhombic system (space group P212121) with unit cell parameters a = 12.117 Å, b = 10.896 Å, c = 8.718 Å, and Z = 4 (molecules per unit cell) . The asymmetric unit contains one molecule, with the trichloroacetyl group adopting a planar conformation. The structure is stabilized by hydrogen bonds between the amide NH and carboxylic oxygen, forming dimers that propagate through the lattice .
Spectroscopic and Thermal Behavior
35Cl NQR studies reveal three resonance lines corresponding to the three chlorine atoms in the TCA group. These lines exhibit temperature-dependent frequency shifts due to rotational motion within the TCA moiety, with signals bleaching out at 164 K .
Comparison with Similar Compounds
N-(Trichloroacetyl)-L-valine is compared below with structurally related covalent and ionic compounds, including N-Trichloroacetyl-DL-valine, DL-valinium trichloroacetate, and L-valinium trichloroacetate. Key differences in crystallography, hydrogen bonding, and thermal behavior are highlighted.
Structural and Crystallographic Differences
Table 1: Crystallographic Data
Key Observations :
- Chirality Effects: The pure enantiomer (2) adopts a non-centrosymmetric orthorhombic system, whereas the racemic mixture (1) crystallizes in a centrosymmetric monoclinic system .
- Ionic vs. Covalent : Ionic compounds (3, 4) exhibit larger unit cells due to the presence of counterions (trichloroacetate and protonated valine) .
Hydrogen Bonding and Stability
- This compound (2) : Forms dimers via NH···O hydrogen bonds between the amide and carboxylic groups. Additional weak interactions between TCA Cl atoms and adjacent molecules enhance stability .
- DL-Valinium trichloroacetate (3) : Stabilized by a network of NH···O and OH···O bonds between the ammonium group of valine and trichloroacetate ions. Each dimer connects to adjacent units via three hydrogen bonds .
- L-Valinium trichloroacetate (4) : Contains four independent molecules in the asymmetric unit, creating a more complex hydrogen-bonding network. This complexity contributes to multiple phase transitions above 77 K .
Thermal and Spectroscopic Behavior
Table 2: 35Cl NQR Data and Thermal Stability
Key Observations :
- Bleach-Out Temperatures : Covalent compounds (1, 2) exhibit lower bleach-out temperatures than ionic salts (3, 4), reflecting weaker intermolecular forces in the latter .
- Phase Transitions : Only L-valinium trichloroacetate (4) shows multiple phase transitions, attributed to its complex asymmetric unit and dynamic hydrogen-bonding rearrangements .
Comparison with Non-Trichloroacetyl Derivatives
- N-Acetyl-L-valine : Lacks chlorine atoms, reducing steric and electronic effects. Crystallizes in a different system and exhibits lower thermal stability .
- N-(Trifluoroacetyl)-L-valine : The electronegative trifluoroacetyl group increases acidity but reduces rotational freedom compared to trichloroacetyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
